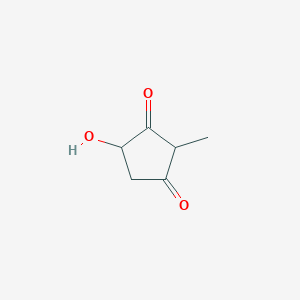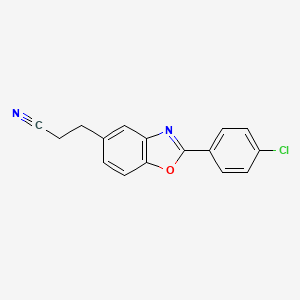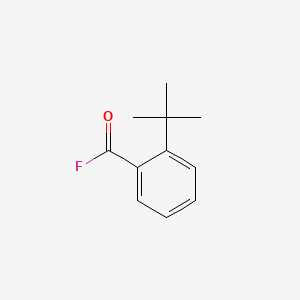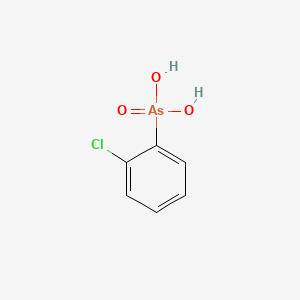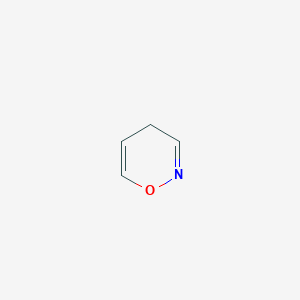
4H-1,2-Oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2-Oxazine is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1,2-Oxazine can be synthesized through various methods. One common approach involves the organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes. This method yields chiral hemiketals containing 5,6-dihydro-4H-1,2-oxazines under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed carbonylation-cyclization domino reactions. This method utilizes ortho-halophenols and cyanamide, followed by spontaneous intramolecular cyclization to produce this compound in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 4H-1,2-Oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be methylated at nitrogen by methyl fluorosulphonate, which facilitates ring-opening reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, cyanamide, and ortho-halophenols. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from reactions involving this compound include various substituted oxazines and their derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
4H-1,2-Oxazine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds. In biology and medicine, this compound derivatives have shown potential as antiviral, antitumor, and antimicrobial agents . Additionally, these compounds are used in the development of new materials with unique properties, such as heat resistance and electronic conductivity .
Mechanism of Action
The mechanism of action of 4H-1,2-Oxazine involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as human leucocyte elastase and C1r serine protease . These interactions can lead to the inhibition of cell proliferation and other biological effects.
Comparison with Similar Compounds
4H-1,2-Oxazine is unique among oxazines due to its specific structure and reactivity. Similar compounds include 1,3-oxazine and 1,4-oxazine, which also contain oxygen and nitrogen atoms in a six-membered ring but differ in the position of these atoms and the double bonds . These structural differences result in variations in their chemical properties and applications.
Properties
CAS No. |
289-81-6 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
4H-oxazine |
InChI |
InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h2-4H,1H2 |
InChI Key |
BMRPOOWUTVUBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CON=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


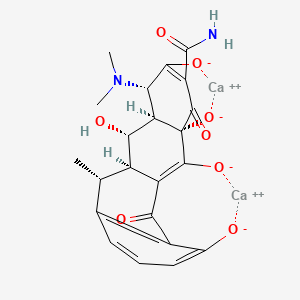
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
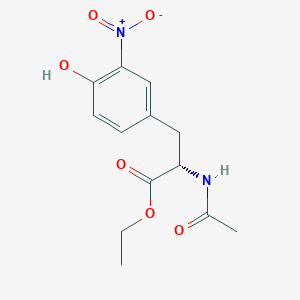
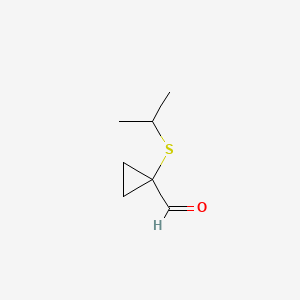
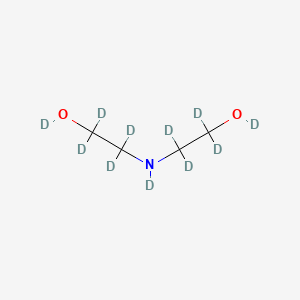
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
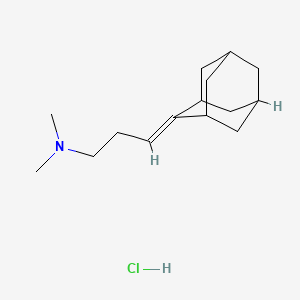
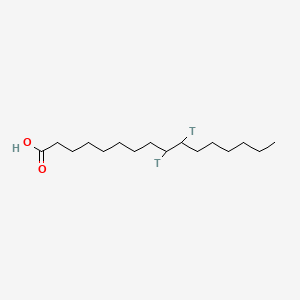
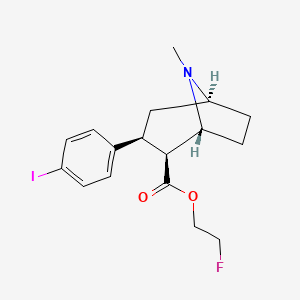
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
